6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride
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Overview
Description
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride is a heterocyclic compound with a bicyclic structure. It is known for its diverse biological activities and potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structural features, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride typically involves multicomponent condensation reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction proceeds through a series of steps, including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination, leading to the target bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be tailored to meet industrial standards and regulatory requirements.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with alkylating agents such as 1,2-dibromoethane and benzyl chloride.
Common Reagents and Conditions
Oxidation: t-BuOOH (65% in H2O), Mn(OTf)2 catalyst, 25°C, H2O.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: 1,2-dibromoethane, benzyl chloride, Et3N, room temperature.
Major Products Formed
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe and inhibitor of protein kinases.
Medicine: Explored for its hypoglycemic activity and as an antagonist of calcium channels.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of protein kinases, it binds to the active site of the enzyme, blocking its activity and downstream signaling pathways . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine dihydrochloride stands out due to its specific bicyclic structure, which imparts unique reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of applications and higher potency in certain biological assays .
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c9-7-4-3-6-2-1-5-10-8(6)7;;/h1-2,5,7H,3-4,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQNZTGPGCJQKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)N=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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